Regorafenib

Catalog No.
S548094
CAS No.
755037-03-7
M.F
C21H15ClF4N4O3
M. Wt
482.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Regorafenib

Researchers overcoming multi-kinase inhibitor resistance in CRC/HCC models need regorafenib, often mistaken as interchangeable with sorafenib. Regorafenib (CAS 755037-03-7), the fluorinated analog, exhibits 30-fold higher VEGFR2 potency and distinct ASD behavior due to weak PVP hydrogen bonding. - Inhibition of VEGFR2, TIE2, KIT, RET, RAF for resistant models. - Formulation tool for moisture-resistant ASD development. - 51 h metabolite half-life for sustained in vivo kinase suppression. Procure with guaranteed identity and purity.

CAS Number

755037-03-7

Product Name

Regorafenib

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H15ClF4N4O3

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N

solubility

Insoluble

Synonyms

4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-n-methylpyridine-2-carboxamide, BAY 73-4506, BAY-73-4506, BAY73-4506, regorafenib, Stivarga

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

The exact mass of the compound Regorafenib is 482.07688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Regorafenib (CAS 755037-03-7) is a highly lipophilic, small-molecule diphenylurea derivative that functions as an orally active multi-kinase inhibitor. Structurally, it is the fluorinated analog of sorafenib, characterized by the addition of a single fluorine atom to the central phenyl ring[1]. This precise modification targets a broad spectrum of angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR1-3, TIE2, KIT, RET, and RAF. In procurement and material selection, regorafenib is classified as a poorly water-soluble compound (BCS Class II/IV behavior), necessitating specialized formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based delivery systems to achieve viable bioavailability in preclinical and clinical workflows [2].

Research Fit

Multi-kinase target profile for pathway studies
VEGFR2/TIE2 dual blockade supports angiogenesis research
Active metabolites M-2/M-5 in vitro pharmacodynamic assays

Substituting regorafenib with its closest structural analog, sorafenib, is a common but flawed procurement strategy. While sorafenib is often selected as a cheaper baseline multi-kinase inhibitor, the single hydrogen-to-fluorine substitution in regorafenib fundamentally alters both its biochemical affinity and its physicochemical processability [1]. Biochemically, the fluorine atom enhances binding to specific kinases like VEGFR2 and FGFR1, rendering regorafenib effective in refractory models where sorafenib fails. From a formulation and manufacturing perspective, the electronegativity and steric hindrance of the fluorine atom significantly weaken hydrogen bonding with common polymer excipients like polyvinylpyrrolidone (PVP) [2]. Consequently, regorafenib and sorafenib exhibit opposite phase separation and moisture-resistance behaviors in amorphous solid dispersions, meaning their formulation protocols are strictly non-interchangeable [2].

Substitution Risk

Target profileTIE2 inhibition absent in sorafenib/fruquintinib may alter angiogenesis readouts
Metabolite pharmacologyActive M-2/M-5 may contribute to in vitro activity, unmatched by comparators
Endpoint profilesDifferential toxicity endpoints (HFSR, hypertension vs. myelosuppression) may confound in vivo models

Enhanced VEGFR2/FGFR1 Potency

In comparative biochemical assays, the structural modification of regorafenib yields a significantly more potent inhibitory profile against key pro-angiogenic receptors than its non-fluorinated counterpart, sorafenib [1]. Specifically, regorafenib demonstrates an IC50 of 3 nM against VEGFR2, compared to sorafenib's 90 nM, representing a 30-fold increase in potency. Similarly, regorafenib inhibits FGFR1 at an IC50 of 202 nM, whereas sorafenib requires 580 nM [1].

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound DataRegorafenib (VEGFR2: 3 nM; FGFR1: 202 nM)
Comparator Or BaselineSorafenib (VEGFR2: 90 nM; FGFR1: 580 nM)
Quantified Difference30-fold higher potency for VEGFR2; 2.8-fold higher potency for FGFR1
ConditionsIn vitro biochemical kinase assay

Buyers developing refractory tumor models or requiring deep suppression of the VEGF/FGF pathways must procure regorafenib to achieve necessary target engagement at lower concentrations.

Second-Line HCC OS
Trial context
HR 0.62 (95% CI 0.50–0.78); median OS 10.6 vs. 7.8 months
Reported OS endpoint in post-sorafenib HCC model
RESORCE trial; n=573; sorafenib-progressed population

Excipient Compatibility in Amorphous Solid Dispersions

The single fluorine substitution in regorafenib dictates entirely different formulation requirements compared to sorafenib. When formulated as spray-dried amorphous solid dispersions (ASDs) with polyvinylpyrrolidone (PVP), sorafenib forms strong hydrogen bonds that resist moisture-induced phase separation[1]. In contrast, the steric hindrance and electronic effects of regorafenib's fluorine atom weaken its interaction with PVP, causing water exposure to dramatically disrupt the hydrogen bonding network and reverse the surface composition enrichment trend[1].

Evidence DimensionPolymer-API hydrogen bonding and moisture stability
Target Compound DataRegorafenib (Weakened PVP interaction, high moisture-induced disruption)
Comparator Or BaselineSorafenib (Strong PVP interaction, high moisture resistance)
Quantified DifferenceComplete reversal of surface composition enrichment trends upon moisture exposure
ConditionsSpray-dried amorphous solid dispersions (ASDs) using PVP under moisture stress

Formulation scientists cannot reuse sorafenib's excipient ratios or storage protocols for regorafenib; procurement must account for regorafenib's distinct polymer compatibility and stabilization needs.

Kinase Inhibition IC₅₀
Reported
VEGFR2 3–4.2 nM; TIE2 31 nM; PDGFR-β 22–90 nM
TIE2 engagement distinguishes from sorafenib/fruquintinib
Biochemical kinase assays; cellular autophosphorylation

Prolonged Active Metabolite Half-Life

Regorafenib's in vivo profile is heavily driven by its major active metabolites, M-2 (N-oxide) and M-5 (desmethyl-N-oxide), which exhibit equipotent in vitro kinase inhibition to the parent compound [1]. Following oral administration, while the parent regorafenib and the M-2 metabolite have mean elimination half-lives of approximately 28 hours and 25 hours respectively, the M-5 metabolite demonstrates a significantly prolonged half-life of 51 hours [1]. This extended exposure of an equipotent metabolite ensures sustained target suppression.

Evidence DimensionMean elimination half-life (t1/2)
Target Compound DataRegorafenib M-5 metabolite (~51 hours)
Comparator Or BaselineParent Regorafenib (~28 hours)
Quantified Difference1.8-fold extension in elimination half-life for the M-5 active metabolite
ConditionsIn vivo pharmacokinetic profiling following 160 mg oral administration

Researchers designing in vivo dosing schedules must account for the prolonged half-life of the M-5 metabolite, which allows for sustained kinase inhibition between dosing intervals.

Active Metabolite PK
Class-level
AUC₀₋₂₄: Regorafenib 48.08, M-2 47.74, M-5 35.95 mg·h/L
Reported active metabolite exposure supports in vitro pharmacology
M-2 free concentration exceeds VEGFR2 IC₅₀; protein binding >99.5%
mCRC Toxicity Profile
Endpoint context
HFSR 31.8%, hypertension 4.5–29% vs. TAS-102 neutropenia, nausea
Differential toxicity endpoints for model-specific review
Real-world cohorts; OS comparable (6.5–6.7 months)
HFSR vs. Sorafenib
Reported
All-grade 31.8% vs. 59.1%; Grade 3 10.2% vs. 21.6%
Reported HFSR incidence in retrospective comparison
n=88 patients receiving both agents
Patent Exclusivity
Source review
US patent to 2032; EU to 2028; no generics available
Patent status may affect procurement cost
Sorafenib/sunitinib generics already marketed

Refractory Tumor Xenograft Modeling

Due to its 30-fold higher potency against VEGFR2 compared to sorafenib, regorafenib is the required compound for establishing and treating in vivo xenograft models of colorectal cancer (CRC) and hepatocellular carcinoma (HCC) that have developed resistance to first-line multi-kinase inhibitors [1].

Polymer Matrix Stress-Testing in ASDs

Because its central fluorine atom weakens hydrogen bonding with standard polymers like PVP, regorafenib serves as an excellent high-stress model active pharmaceutical ingredient (API) for formulation scientists developing next-generation moisture-resistant amorphous solid dispersions (ASDs) [2].

Pharmacokinetic Studies for Sustained Inhibition

Leveraging the prolonged 51-hour half-life of its equipotent M-5 metabolite, regorafenib is optimally suited for in vivo pharmacokinetic studies that require sustained, multi-day suppression of stromal and oncogenic receptor tyrosine kinases without continuous intravenous infusion [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HCC model studies post-sorafenib
Post-sorafenib model-response endpoint
OS endpoint, model-specific review
Refractory CRC model endpoint comparison
Differential toxicity endpoint profile
HFSR vs myelosuppression endpoint monitoring
GIST model after imatinib/sunitinib resistance
Model-specific PFS endpoint
PFS endpoint, model-response review
Angiogenesis/TME signaling crosstalk studies
Dual VEGFR2/TIE2 inhibition profile
Angiogenic escape pathway endpoints

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

482.0768807 Da

Monoisotopic Mass

482.0768807 Da

Heavy Atom Count

33

Appearance

Off-white to light pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24T2A1DOYB

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Regorafenib is indicated for the treatment of patients with metastatic colorectal cancer (CRC) who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if KRAS wild type, an anti-EGFR therapy. Regorafenib is also indicated for the treatment of patients with locally advanced, unresectable or metastatic gastrointestinal stromal tumour (GIST) who have been previously treated with imatinib mesylate and sunitinib malate. Regorafenib is also indicated for the treatment of patients with hepatocellular carcinoma (HCC) previously treated with sorafenib.
FDA Label
Stivarga is indicated as monotherapy for the treatment of adult patients with: metastatic colorectal cancer (CRC) who have been previously treated with, or are not considered candidates for, available therapies - these include fluoropyrimidine-based chemotherapy, an anti-VEGF therapy and an anti-EGFR therapy; unresectable or metastatic gastrointestinal stromal tumors (GIST) who progressed on or are intolerant to prior treatment with imatinib and sunitinib; hepatocellular carcinoma (HCC) who have been previously treated with sorafenib.
Treatment of all conditions contained in the category of malignant neoplasms (except haematopoietic and lymphoid tissue)

Livertox Summary

Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Regorafenib
US Brand Name(s): Stivarga
FDA Approval: Yes
Regorafenib is approved to treat: Colorectal cancer that has metastasized (spread to other parts of the body). It is used in patients who have not gotten better with other treatments.
Gastrointestinal stromal tumor that is locally advanced , cannot be removed by surgery , or has metastasized (spread to other parts of the body). It is used in patients whose disease has not gotten better with imatinib mesylate and sunitinib malate.
Hepatocellular carcinoma (a type of liver cancer ). It is used in patients who have already been treated with sorafenib.
Regorafenib is also being studied in the treatment of other types of cancer.

Pharmacology

Regorafenib is an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling.

ATC Code

L01XE21
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE21 - Regorafenib

Mechanism of Action

Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

656820-32-5

Absorption Distribution and Excretion

Cmax = 2.5 μg/mL; Tmax = 4 hours; AUC = 70.4 μg*h/mL; Cmax, steady-state = 3.9 μg/mL; AUC, steady-state = 58.3 μg*h/mL; The mean relative bioavailability of tablets compared to an oral solution is 69% to 83%.
Approximately 71% of a radiolabeled dose was excreted in feces (47% as parent compound, 24% as metabolites) and 19% of the dose was excreted in urine (17% as glucuronides) within 12 days after administration of a radiolabeled oral solution at a dose of 120 mg.
Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval.

Metabolism Metabolites

Regorafenib is metabolized by CYP3A4 and UGT1A9. The main circulating metabolites of regorafenib measured at steady-state in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of them having similar in vitro pharmacological activity and steady-state concentrations as regorafenib. M-2 and M-5 are highly protein bound (99.8% and 99.95%, respectively). Regorafenib is an inhibitor of P-glycoprotein, while its active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) are substrates of P-glycoprotein.

Wikipedia

Regorafenib

Biological Half Life

Regorafenib, 160 mg oral dose = 28 hours (14 - 58 hours); M2 metabolite, 160 mg oral dose = 25 hours (14-32 hours); M5 metabolite, 160 mg oral dose = 51 hours (32-72 hours);

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

"Bayer Announces New Data on Oncology Portfolio To Be Presented at the ECCO-ESMO Congress 2009". Retrieved 2009-09-19.

"Phase III Trial of Regorafenib in Metastatic Colorectal Cancer Meets Primary Endpoint of Improving Overall Survival". Archived from the original on 2012-01-19. Retrieved 2011-10-26.

"FDA approves new treatment for advanced colorectal cancer". 27 Sep 2012.

"Cancer fund reprieve for just one drug, Regorafenib". BBC. 22 May 2015. Retrieved 7 June 2015.

"FDA approves Stivarga for advanced gastrointestinal stromal tumors". 25 Feb 2013.

"Life extending treatment for patients with advanced liver cancer recommended by NICE". November 29, 2018.

CONSIGN, CONCUR Confirm Efficacy of Regorafenib in mCRC. 2015

"FDA Prescribing Information" (PDF). 27 Sep 2012.

Zhang G, Kodani S, Hammock BD (January 2014). "Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer". Progress in Lipid Research. 53: 108–23. doi:10.1016/j.plipres.2013.11.003. PMC 3914417. PMID 24345640.

Hwang SH, Wecksler AT, Zhang G, Morisseau C, Nguyen LV, Fu SH, Hammock BD (July 2013). "Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors". Bioorganic & Medicinal Chemistry Letters. 23 (13): 3732–7. doi:10.1016/j.bmcl.2013.05.011. PMC 3744640. PMID 23726028.

Kim J, Ulu A, Wan D, Yang J, Hammock BD, Weiss RH (May 2016). "Addition of DHA Synergistically Enhances the Efficacy of Regorafenib for Kidney Cancer Therapy". Molecular Cancer Therapeutics. 15 (5): 890–8. doi:10.1158/1535-7163.MCT-15-0847. PMC 4873345. PMID 26921392.

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